[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid
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Overview
Description
2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetic acid is a compound that features a nitroimidazole moiety, which is a five-membered heterocyclic ring containing nitrogen atoms Nitroimidazoles are known for their diverse applications in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thioacetic acid moiety can participate in substitution reactions to form various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of analogs with different functional groups.
Scientific Research Applications
2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Medicine: Due to its potential antimicrobial and anticancer properties, it is investigated for use in drug development.
Industry: It can be used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetic acid involves its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial or anticancer effects. The molecular targets and pathways involved include DNA and protein interactions, which can disrupt cellular functions.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Used for its antiprotozoal and antibacterial activities.
Ornidazole: Known for its effectiveness against anaerobic bacteria and protozoa.
Uniqueness
2-((1-Methyl-4-nitro-1H-imidazol-5-yl)thio)acetic acid is unique due to its specific structural features, which may confer distinct biological activities compared to other nitroimidazoles. Its thioacetic acid moiety provides additional sites for chemical modification, potentially leading to the development of novel derivatives with enhanced properties.
Properties
CAS No. |
6339-60-2 |
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Molecular Formula |
C6H7N3O4S |
Molecular Weight |
217.21 g/mol |
IUPAC Name |
2-(3-methyl-5-nitroimidazol-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C6H7N3O4S/c1-8-3-7-5(9(12)13)6(8)14-2-4(10)11/h3H,2H2,1H3,(H,10,11) |
InChI Key |
TUQQNQSADKYHNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1SCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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